molecular formula C13H20N2 B1324644 [3-(3-Phenylpyrrolidin-1-yl)propyl]amine CAS No. 924845-33-0

[3-(3-Phenylpyrrolidin-1-yl)propyl]amine

Cat. No. B1324644
CAS RN: 924845-33-0
M. Wt: 204.31 g/mol
InChI Key: ZVWBNKZIXYWKTC-UHFFFAOYSA-N
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Description

“[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.31 g/mol. It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of compounds similar to “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” involves the coupling reaction of starting carboxylic acids with appropriate amines . The pyrrolidine ring, a five-membered nitrogen heterocycle, is a common feature in these compounds and is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” consists of a phenyl group attached to a pyrrolidine ring via a propyl chain. The pyrrolidine ring is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” and similar compounds have been studied for their anticonvulsant activity . The presence of the pyrrolidine-2,5-dione ring is important but not indispensable to retain anticonvulsant activity .

Scientific Research Applications

Drug Discovery

Pyrrolidine derivatives, including “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring .

Anticonvulsant Activity

Some pyrrolidine derivatives have shown anticonvulsant activity . For instance, new 3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)propanamides and 3-phenyl-butanamides have been synthesized and tested for their anticonvulsant activity .

Antinociceptive Activity

Pyrrolidine derivatives have also been studied for their antinociceptive (pain-relieving) properties . This makes them potential candidates for the development of new analgesics.

Antimicrobial Activity

Pyrrolone and pyrrolidinone derivatives, which include “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine”, have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents.

Anticancer Activity

Pyrrolone and pyrrolidinone derivatives have also shown anticancer activity . This suggests that they could be used in the development of new anticancer drugs.

Antidepressant Activity

Some pyrrolidinone derivatives have shown antidepressant activity . This suggests that they could be used in the development of new antidepressant drugs.

Cognitive Function Improvement

A study has shown that a pyrrolidine derivative improved cognitive function in ischemic brain injury in rat models . This suggests that “[3-(3-Phenylpyrrolidin-1-yl)propyl]amine” could potentially be used in the treatment of cognitive impairments.

Anti-inflammatory Activity

Pyrrolone and pyrrolidinone derivatives have shown anti-inflammatory activity . This suggests that they could be used in the development of new anti-inflammatory drugs.

Mechanism of Action

Target of Action

It is known that phenylpyrrolidine derivatives can interact with multiple receptors . These interactions can lead to a variety of biological activities, making these compounds valuable for treatment development .

Mode of Action

One of the expected mechanisms of action is the “neurotransmitter antagonist”, which is related to a nootropic effect . This suggests that the compound may interact with its targets, leading to changes in neurotransmitter activity.

Biochemical Pathways

It is known that indole derivatives, which are structurally similar to phenylpyrrolidine derivatives, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that [3-(3-Phenylpyrrolidin-1-yl)propyl]amine may also influence a variety of biochemical pathways.

Pharmacokinetics

The physicochemical parameters of pyrrolidine derivatives can be modified to obtain the best adme/tox results for drug candidates .

Result of Action

In silico data showed neuroprotective features of a similar compound, which were further supported by in vitro experiments in a glutamate excitotoxicity-induced model in newborn rat cortical neuron cultures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [3-(3-Phenylpyrrolidin-1-yl)propyl]amine. For instance, the stereochemistry of the molecule and the non-planarity of the ring—a phenomenon called “pseudorotation”—can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

3-(3-phenylpyrrolidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-8-4-9-15-10-7-13(11-15)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWBNKZIXYWKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Phenylpyrrolidin-1-yl)propyl]amine

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